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L-Asparagine-¹³C₄,¹⁵N₂,d₈: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	L-Asparagine-13C4,15N2,d8	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental applications, and relevant biological pathways of the stable isotope-labeled amino acid, L-Asparagine-¹³C₄,¹⁵N₂,d₈. This molecule is a powerful tool in a range of research fields, including metabolomics, proteomics, and drug development, offering the ability to trace and quantify metabolic processes with high precision.

Core Chemical Properties

L-Asparagine-¹³C₄,¹⁵N₂,d₈ is a non-radioactive, stable isotope-labeled version of the amino acid L-asparagine. In this isotopologue, all four carbon atoms are replaced with carbon-13 (¹³C), both nitrogen atoms are replaced with nitrogen-15 (¹⁵N), and eight hydrogen atoms are replaced with deuterium (²H or d). These substitutions result in a significant mass shift compared to the natural abundance isotopologue, making it an excellent internal standard for mass spectrometry-based quantification.



Property	Value	Reference(s)
Chemical Formula	¹³ C ₄ H ₀ D ₈ ¹⁵ N ₂ O ₃	[1]
Exact Mass	146.12 g/mol	[1]
CAS Number	1217464-18-0	[1]
Isotopic Purity (¹³C)	≥98 atom %	[1]
Isotopic Purity (15N)	≥98 atom %	[1]
Isotopic Purity (D)	≥98 atom %	[1]
Chemical Purity	≥95% (CP)	[1]
Physical Form	Solid	[1]
Melting Point	232 °C (decomposes)	[1]
Storage	Store at room temperature, away from light and moisture.	[2]
Safety	Combustible solid. Personal protective equipment should include a dust mask (type N95), eye shields, and gloves.	[1]

Key Applications and Experimental Protocols

The primary utility of L-Asparagine-¹³C₄,¹⁵N₂,d₈ lies in its application as a tracer and internal standard in quantitative analytical techniques. Its known concentration and distinct mass allow for precise measurement of endogenous L-asparagine levels in complex biological samples.

Metabolomics and Metabolic Flux Analysis (MFA)

In metabolomics, this labeled compound is invaluable for quantifying the flux through metabolic pathways involving asparagine. By introducing ¹³C and ¹⁵N labeled asparagine into a biological system, researchers can track the incorporation of these heavy atoms into downstream metabolites.

Experimental Protocol: Stable Isotope Dilution LC-MS/MS for Amino Acid Quantification

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This protocol provides a general framework for the use of L-Asparagine-¹³C₄,¹⁵N₂,d₈ as an internal standard for the quantification of L-asparagine in biological samples such as plasma or cell extracts.

- Sample Preparation:
 - Thaw frozen biological samples on ice.
 - To 50 μL of sample (e.g., plasma, cell lysate), add a known amount of L-Asparagine ¹³C₄, ¹⁵N₂, d₈ internal standard solution. The amount of standard added should be optimized
 to be within the linear range of the instrument and comparable to the expected
 endogenous concentration of asparagine.
 - \circ Precipitate proteins by adding 150 μ L of ice-cold methanol. Vortex thoroughly.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
 - Transfer the supernatant to a new tube for analysis. The supernatant can be dried down
 and reconstituted in a suitable solvent for LC-MS/MS analysis if concentration is needed.

LC-MS/MS Analysis:

- Liquid Chromatography (LC): Separation of amino acids is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with an ion-pairing agent.
 - Example HILIC Mobile Phase A: Water with 0.1% formic acid
 - Example HILIC Mobile Phase B: Acetonitrile with 0.1% formic acid
 - A gradient from high organic to high aqueous mobile phase is used to elute the amino acids.
- Mass Spectrometry (MS): The analysis is performed on a triple quadrupole mass spectrometer operating in positive ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

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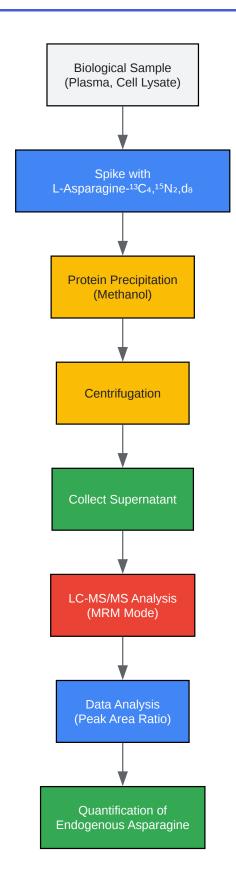


- MRM Transitions for L-Asparagine (unlabeled): Precursor ion (Q1) m/z 133.1 → Product ion (Q3) m/z 74.1
- MRM Transitions for L-Asparagine-¹³C₄,¹⁵N₂,d₃ (labeled): Precursor ion (Q1) m/z 147.1
 → Product ion (Q3) m/z 82.1
- Instrument parameters such as collision energy and cone voltage should be optimized for each analyte.

Data Analysis:

- The concentration of endogenous L-asparagine is determined by calculating the ratio of the peak area of the unlabeled analyte to the peak area of the labeled internal standard.
- A calibration curve is generated using known concentrations of unlabeled L-asparagine spiked with the same amount of internal standard to ensure accurate quantification.





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LC-MS/MS Workflow for Asparagine Quantification



Proteomics

In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative analysis of protein expression. While arginine and lysine are most commonly used for SILAC, labeled asparagine can be employed in specific experimental contexts, particularly when studying proteins with a high asparagine content or when investigating asparagine-specific post-translational modifications like N-linked glycosylation.

Experimental Protocol: SILAC-based Proteomics

- Cell Culture and Labeling:
 - Culture two populations of cells in parallel.
 - One population (the "light" sample) is grown in standard culture medium.
 - The other population (the "heavy" sample) is grown in a medium where the standard L-asparagine has been replaced with L-Asparagine-¹³C₄, ¹⁵N₂, d₈.
 - Cells should be cultured for at least five to six doublings to ensure complete incorporation
 of the labeled amino acid into the proteome.
- Sample Mixing and Protein Extraction:
 - After the experimental treatment, the "light" and "heavy" cell populations are mixed in a 1:1 ratio based on cell number or protein concentration.
 - Lyse the combined cell pellet and extract the proteins using a suitable lysis buffer.
- Protein Digestion and Peptide Fractionation:
 - The protein mixture is digested into peptides, typically using trypsin.
 - The resulting peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
- LC-MS/MS Analysis:



- The peptide fractions are analyzed by high-resolution LC-MS/MS.
- The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the stable isotopes.
- Data Analysis:
 - Specialized proteomics software is used to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms.
 - The ratio of the peak intensities of the heavy and light peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations.

NMR Spectroscopy

For protein NMR, uniform or selective labeling with ¹³C and ¹⁵N is crucial for resonance assignment and structural studies. While L-Asparagine-¹³C₄,¹⁵N₂,d₈ provides uniform labeling of asparagine residues, it is often used in conjunction with other labeled amino acids to achieve specific labeling patterns that simplify complex NMR spectra. Deuteration is particularly beneficial for studying larger proteins as it reduces signal broadening from dipolar coupling.

Experimental Protocol: Protein Expression for NMR Studies

- Expression System: Escherichia coli is a commonly used host for recombinant protein expression.
- Culture Medium: A minimal medium (e.g., M9) is used to control the isotopic composition of the expressed protein.
- Isotope Labeling:
 - For uniform ¹⁵N labeling, ¹⁵NH₄Cl is used as the sole nitrogen source.
 - For uniform ¹³C labeling, ¹³C-glucose is used as the sole carbon source.
 - For selective labeling of asparagine residues, the minimal medium is supplemented with L-Asparagine-¹³C₄,¹⁵N₂,d₈. To minimize isotopic scrambling, it may be necessary to use an E. coli strain that is auxotrophic for asparagine.



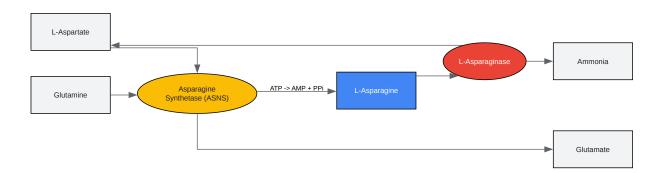
- · Protein Expression and Purification:
 - Induce protein expression (e.g., with IPTG).
 - Harvest the cells and purify the protein of interest using standard chromatographic techniques (e.g., affinity, ion exchange, and size exclusion chromatography).
- NMR Spectroscopy:
 - The purified, isotopically labeled protein is then analyzed by multidimensional NMR techniques (e.g., HSQC, HNCO, HN(CA)CO) to assign the chemical shifts of the backbone and sidechain atoms.

Biological Pathways Involving L-Asparagine

L-Asparagine is a non-essential amino acid in humans, meaning it can be synthesized by the body. Its metabolism is central to various cellular processes, and its dysregulation is implicated in certain diseases, notably acute lymphoblastic leukemia (ALL).

Asparagine Biosynthesis and Degradation

L-asparagine is synthesized from L-aspartate and glutamine in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS). Conversely, L-asparagine is hydrolyzed back to L-aspartate and ammonia by the enzyme L-asparaginase.





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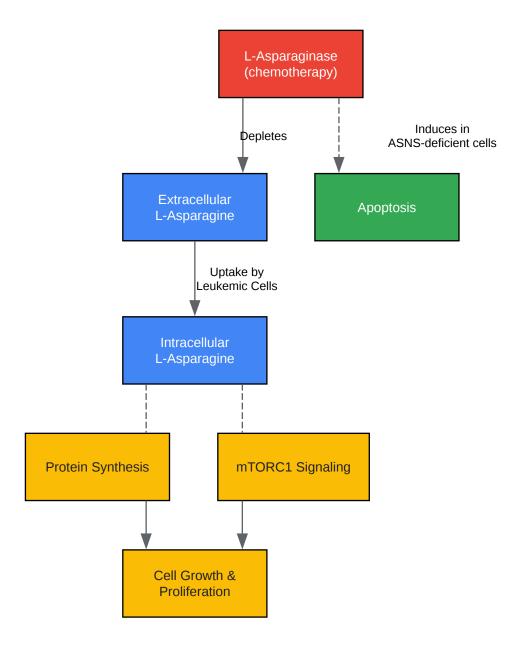
Asparagine Biosynthesis and Degradation Pathway

L-Asparaginase in Cancer Therapy

The enzyme L-asparaginase is a cornerstone of chemotherapy for ALL. Many leukemic cells lack sufficient asparagine synthetase activity and are therefore dependent on extracellular asparagine for survival. L-asparaginase depletes circulating asparagine, leading to starvation and apoptotic cell death in these cancer cells. The use of labeled asparagine can help in monitoring the efficacy of L-asparaginase therapy by measuring the rate of asparagine depletion.[3][4]

Depletion of asparagine by L-asparaginase can also impact downstream signaling pathways. For instance, asparagine deprivation can lead to the inhibition of the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation.





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Mechanism of L-Asparaginase Action in Leukemia

Conclusion

L-Asparagine-¹³C₄,¹⁵N₂,d₈ is a versatile and powerful tool for researchers in the life sciences. Its well-defined chemical and physical properties, combined with its utility in advanced analytical techniques, make it an indispensable reagent for the quantitative study of amino acid metabolism, protein dynamics, and the mechanism of action of therapeutic agents. The



protocols and pathway diagrams provided in this guide serve as a foundational resource for the effective application of this stable isotope-labeled compound in research and development.

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